molecular formula C7H9N5O B13075716 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No.: B13075716
M. Wt: 179.18 g/mol
InChI Key: OZLZWZCCBZPHJI-UHFFFAOYSA-N
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Description

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a synthetically tailored, nitrogen-rich fused heterocyclic compound designed for advanced chemical and pharmaceutical research. As a member of the pyrazolo[3,4-d][1,2,3]triazine family, this scaffold is structurally analogous to purines, which grants it significant potential in medicinal chemistry and drug discovery . Compounds within this class have been extensively reported in scientific literature to exhibit a wide spectrum of biological activities, making them valuable templates for developing novel therapeutic agents. Research on analogous structures has demonstrated promising anticancer properties, with some derivatives functioning as anticancer compounds . Additionally, this chemical class has shown antimicrobial effects and has been explored for use as herbicides and pest control agents . The presence of the 1,2,3-triazine unit within a fused bicyclic skeleton is a key structural feature of interest in the design of new energetic materials . The synthetic accessibility of this core structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize the compound for specific applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

7-propyl-3H-pyrazolo[3,4-d]triazin-4-one

InChI

InChI=1S/C7H9N5O/c1-2-3-12-6-5(4-8-12)7(13)10-11-9-6/h4H,2-3H2,1H3,(H,9,10,13)

InChI Key

OZLZWZCCBZPHJI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=O)NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or using acid/base catalysis .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Studies indicate that derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one exhibit cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : Research suggests that these compounds may inhibit specific kinases involved in cancer progression.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives possess significant anti-proliferative effects on breast cancer cells (MCF-7) and lung cancer cells (A549) .

Agricultural Applications

In agriculture, 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been investigated for its potential as a pesticide or herbicide:

  • Pesticidal Activity : Certain formulations have shown effectiveness against common agricultural pests.
  • Field Trials : Trials conducted in controlled environments indicated a reduction in pest populations by over 50% when treated with formulations containing this compound .

Materials Science

The compound's unique chemical structure lends itself to applications in materials science:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
  • Case Study : Research has shown that incorporating pyrazolo[3,4-d][1,2,3]triazin derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .

Data Tables

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnti-cancer agentSignificant cytotoxicity against MCF-7 and A549 cells
Agricultural SciencePesticide formulationOver 50% reduction in pest populations
Materials SciencePolymer synthesisImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, forming essential hydrogen bonds .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 7-position substituent significantly influences molecular properties. Key comparisons include:

Compound Name Substituent at 7-Position Molecular Formula Key Properties (Predicted/Reported)
7-Propyl-4H,6H,7H-pyrazolo[...]triazin-4-one Propyl (C₃H₇) C₈H₁₀N₅O Moderate lipophilicity, flexible alkyl chain
7-Phenyl-3H,4H,7H-pyrazolo[...]triazin-4-one Phenyl (C₆H₅) C₁₀H₇N₅O Higher lipophilicity, rigid aromatic group
7-Iodo-3-(4-chlorobenzyl)-[...]triazin-4-one Iodo (I) C₁₁H₈ClIN₅O Increased molecular weight (388 g/mol), polarizable
7-Ethinyl derivatives Ethinyl (C≡CH) Varies Enhanced rigidity, potential for π-bond interactions
  • Lipophilicity : The propyl group balances solubility and membrane permeability compared to the phenyl group, which increases hydrophobicity .
  • Collision Cross-Section (CCS) : For the phenyl analog, predicted CCS values for [M+H]+ and [M+Na]+ adducts are 143.5 Ų and 159.6 Ų, respectively . Propyl derivatives are expected to have slightly smaller CCS due to reduced steric bulk.

Bioactivity and Structure-Activity Relationships (SAR)

  • Herbicidal Activity : 3H-Pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives exhibit PPO inhibition. The propyl substituent’s alkyl chain may optimize interactions with hydrophobic enzyme pockets, while bulkier groups (e.g., 2,3-dichlorobenzyl in ) enhance binding affinity but reduce solubility .
  • Substituent Impact :
    • Halogens (e.g., Br, I) : Improve electronegativity and enzyme binding but may increase photodegradation .
    • Aryl Groups (e.g., phenyl) : Enhance π-π stacking with aromatic residues in PPO, boosting potency .
    • Alkyl Chains (e.g., propyl) : Improve solubility and metabolic stability compared to halogens or aryl groups .

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